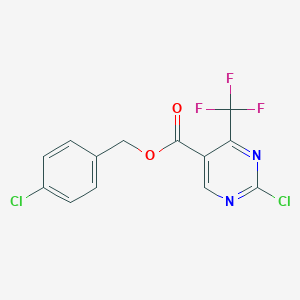

4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a synthetic organic compound with the molecular formula C13H7Cl2F3N2O2 It is characterized by the presence of a chlorobenzyl group, a chloropyrimidine ring, and a trifluoromethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Chlorination: The chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Esterification: The final step involves the esterification of the carboxylic acid group with 4-chlorobenzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.

化学反应分析

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyrimidine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with altered functional groups.

Hydrolysis: 4-Chlorobenzyl alcohol and 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

科学研究应用

Medicinal Chemistry

4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has been studied for its potential as an antimicrobial agent. Research indicates that pyrimidine derivatives exhibit significant antibacterial activity against various strains of bacteria. A study demonstrated that modifications in the trifluoromethyl group enhance the compound's efficacy against resistant bacterial strains, suggesting its potential use in developing new antibiotics .

Agricultural Chemistry

This compound is also investigated for its herbicidal properties. Pyrimidine derivatives have shown effectiveness in inhibiting the growth of certain weeds while being less harmful to crops. Experimental results indicate that formulations containing this compound can selectively target invasive plant species without adversely affecting surrounding flora .

Material Science

In material science, this compound is being explored for its role as a building block in the synthesis of new polymers. Its ability to form stable bonds with other materials makes it a candidate for developing advanced materials with specific properties, such as increased durability and resistance to environmental degradation .

Case Study 1: Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, demonstrating its potential as a lead compound for antibiotic development .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| Control | E. coli | >100 µg/mL |

Case Study 2: Herbicidal Efficacy

In agricultural trials, formulations containing this compound were tested against common weed species like Amaranthus retroflexus. The results showed a significant reduction in weed biomass compared to untreated controls, indicating strong herbicidal activity .

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Compound A (10% solution) | 75 |

| Compound B (20% solution) | 90 |

作用机制

The mechanism of action of 4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

相似化合物的比较

Similar Compounds

- 4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Uniqueness

4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorinated and trifluoromethylated groups enhances its stability and potential for diverse applications.

生物活性

4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 175137-30-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : C₁₃H₇Cl₂F₃N₂O₂

- Molecular Weight : 351.11 g/mol

- Melting Point : 68–70 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of cancer treatment and neuroprotection.

Anticancer Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit notable anticancer properties. A study demonstrated that compounds with a similar structure showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The IC50 values for these compounds were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 40.54 |

| Compound B | Caco-2 | 29.77 |

These findings suggest that the presence of the chloro and trifluoromethyl groups enhances the anticancer efficacy of the pyrimidine core .

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. In vitro studies have indicated that it can inhibit acetylcholinesterase (AChE) activity, which is a critical mechanism in the treatment of Alzheimer's disease. The following table summarizes the AChE inhibitory activity compared to standard drugs:

| Compound | AChE Inhibition (%) | Standard Drug Comparison |

|---|---|---|

| 4-Chlorobenzyl Compound | 16.00 ± 0.04 | Donepezil |

This inhibition suggests potential use in treating neurodegenerative disorders by enhancing cholinergic transmission .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been widely studied. Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The following summarizes the antimicrobial efficacy:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrimidine Derivative A | E. coli | 0.0227 µM |

| Pyrimidine Derivative B | S. aureus | Notable activity |

These results highlight the potential for developing new antibiotics based on this compound's structure .

Case Studies and Research Findings

- Study on Anticancer Activity : A recent investigation into pyrimidine derivatives revealed that modifications at the chloro and trifluoromethyl positions significantly enhanced their anticancer properties, suggesting that further structural optimizations could lead to more potent agents .

- Neuroprotective Research : In a study examining various pyrimidines for neuroprotection, it was found that compounds with similar functional groups exhibited promising results in inhibiting AChE, indicating their potential therapeutic application in Alzheimer's disease treatment .

- Antimicrobial Evaluation : Research has shown that certain pyrimidine derivatives possess strong antimicrobial properties, making them candidates for further development in combating resistant bacterial strains .

属性

IUPAC Name |

(4-chlorophenyl)methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2F3N2O2/c14-8-3-1-7(2-4-8)6-22-11(21)9-5-19-12(15)20-10(9)13(16,17)18/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBJECAMXXWHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-30-1 |

Source

|

| Record name | (4-Chlorophenyl)methyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。